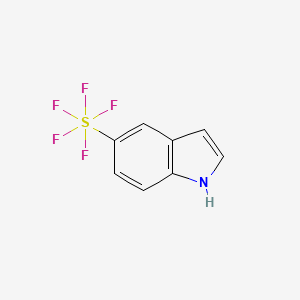

![molecular formula C24H26N2O3S2 B2456992 ethyl 2-({[(4-methylquinolin-2-yl)thio]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 671198-88-2](/img/structure/B2456992.png)

ethyl 2-({[(4-methylquinolin-2-yl)thio]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a derivative of thiophene, a five-membered heterocyclic compound with a sulfur atom . Thiophene derivatives are known for their wide range of therapeutic properties and diverse applications in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be confirmed using techniques like Fourier-transform infrared spectroscopy (FTIR), mass spectrometry (MS), and proton nuclear magnetic resonance (^1H-NMR) .Physical And Chemical Properties Analysis

Thiophene is a five-membered heteroaromatic compound with a sulfur atom. It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water . The specific physical and chemical properties of this compound are not detailed in the available literature.Wissenschaftliche Forschungsanwendungen

Fluorescent Dipoles

Research by Smeyanov et al. (2017) details the preparation of 4- and 5-((1-Methylquinolinium-3-yl)ethynyl)thiophene-2-carboxylates, starting from 3-ethynylquinoline. The study explores their potential as mesomeric betaines in cross-conjugated systems, offering insights into their fluorescent properties (Smeyanov, Adams, Hübner, & Schmidt, 2017).

Antimicrobial and Anticancer Activities

Riadi et al. (2021) described the synthesis and biological evaluation of a new quinazolinone-based derivative as a dual inhibitor for VEGFR-2 and EGFR tyrosine kinases. This compound showed potent cytotoxic activity against various cancer cell lines, highlighting its potential as an effective anti-cancer agent (Riadi, Alamri, Geesi, Anouar, Ouerghi, Alabbas, Alossaimi, Altharawi, Dehbi, & Alqahtani, 2021).

Synthesis of Heterocycles

Mekheimer et al. (2005) focused on the synthesis of novel perianellated tetracyclic heteroaromatics, using ethyl 3-amino-4-chlorothieno[3,2-c]quinoline-2-carboxylate as a synthon. This research expands the library of heterocyclic compounds with potential applications in drug development and material science (Mekheimer, Sadek, El-Nabi, Mohamed, Ebraheem, & Smith, 2005).

Organocatalyzed Synthesis

Abaee and Cheraghi (2013) reported a four-component Gewald reaction under organocatalyzed aqueous conditions, leading to the formation of 2-amino-3-carboxamide derivatives of thiophene. This method demonstrates an efficient, environmentally friendly approach to synthesizing thiophene derivatives (Abaee & Cheraghi, 2013).

Antimicrobial Schiff Bases

Altundas et al. (2010) synthesized novel cycloalkylthiophene-Schiff bases and their Cr(III) and Zn(II) complexes, examining their antimicrobial activity against various pathogenic strains. This study underscores the potential of such compounds in developing new antimicrobial agents (Altundas, Sarı, Çolak, & Öğütcü, 2010).

Eigenschaften

IUPAC Name |

ethyl 2-[[2-(4-methylquinolin-2-yl)sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O3S2/c1-3-29-24(28)22-17-10-5-4-6-12-19(17)31-23(22)26-20(27)14-30-21-13-15(2)16-9-7-8-11-18(16)25-21/h7-9,11,13H,3-6,10,12,14H2,1-2H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIDNTMMIYKPKTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CSC3=NC4=CC=CC=C4C(=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-[[2-(4-methylquinolin-2-yl)sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-2-(2-ethylphenoxy)acetamide](/img/structure/B2456911.png)

![1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-(1-(1-isobutyl-1H-benzo[d]imidazol-2-yl)ethyl)-2-phenylacetamide](/img/structure/B2456913.png)

![7-benzyl-8-[(E)-2-[(4-bromophenyl)methylidene]hydrazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2456914.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2456919.png)

![1-[2-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]ethyl]pyrrolidin-2-one](/img/structure/B2456920.png)

![2-[(2-Methylphenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one](/img/structure/B2456921.png)

![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-[3-(difluoromethyl)-1-methylpyrazol-4-yl]methanone](/img/structure/B2456928.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2456930.png)